

An In-depth Technical Guide to Triethyl Orthobenzoate

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Compound of Interest

Compound Name: Triethyl orthobenzoate

Cat. No.: B167694

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CAS Number: 1663-61-2

This technical guide provides a comprehensive overview of **Triethyl orthobenzoate**, a versatile reagent in organic synthesis with applications in pharmaceutical research and drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the formation of bioactive heterocyclic compounds.

Chemical and Physical Properties

Triethyl orthobenzoate, also known as triethoxymethylbenzene or orthobenzoic acid triethyl ester, is a stable and versatile orthoester. Its key physicochemical properties are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	1663-61-2	[1][2]
Molecular Formula	C ₁₃ H ₂₀ O ₃	[1]
Molecular Weight	224.30 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	[3]
Density	0.991 g/mL at 25 °C	[2]
Boiling Point	239-241 °C	[2]
Flash Point	97 °C (206.6 °F) - closed cup	[2]
Refractive Index (n _{20/D})	1.472	[2]
Solubility	Hydrolyzes in water	[3]
Storage Conditions	Store at 10°C - 25°C, under an inert atmosphere (e.g., Nitrogen), protected from light and moisture.	[1]

Applications in Drug Development and Research

Triethyl orthobenzoate is a valuable reagent in the synthesis of complex organic molecules, including various heterocyclic systems that form the backbone of many pharmaceutical compounds.[4] It has been identified as a pharmaceutical preparation that can inhibit cell proliferation, making it a useful tool in cancer research.[1] The mechanism of this inhibition is thought to involve the binding to lysine residues on receptor proteins, preventing the formation of hydrogen bonds between the receptor and its ligand.[1]

Its primary utility in drug development lies in its role as a precursor for synthesizing heterocyclic compounds such as:

- 1,3,4-Oxadiazoles: This class of compounds is known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

- Imidazolines and other nitrogen-containing heterocycles: These structures are prevalent in many biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of Triethyl Orthobenzoate

This protocol describes the synthesis of **Triethyl orthobenzoate** from ethyl benzoate and diethyl ether using a boron trifluoride catalyst.

Materials:

- Ethyl benzoate (10 mmol, 1.50 g)
- Diethyl ether (containing 1 mmol, 0.068 g of boron trifluoride) (100 mmol, 7.40 g)
- n-Hexadecane (internal standard, 0.1 g)
- 50 mL stainless steel autoclave with a magnetic stir bar

Procedure:

- To the 50 mL stainless steel autoclave, add ethyl benzoate, the diethyl ether solution containing boron trifluoride, and n-hexadecane.[6]
- Seal the autoclave and heat the reaction mixture to 110 °C with stirring.[6]
- Maintain the reaction at this temperature for 6 hours.[6]
- After 6 hours, cool the autoclave to 0-5 °C.[6]
- Carefully open the autoclave and collect the reaction mixture.
- The product can be analyzed by gas chromatography to determine the conversion rate and yield. This procedure typically results in a conversion rate of ethyl benzoate of 98% and a yield of **Triethyl orthobenzoate** of 95%.[6]

Protocol 2: Synthesis of 2-Phenyl-5-substituted-1,3,4-oxadiazoles

This protocol provides a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aromatic acid hydrazides and **Triethyl orthobenzoate**.

Materials:

- Aromatic acid hydrazide (e.g., benzohydrazide) (1.0 mmol)
- **Triethyl orthobenzoate** (1.2 mmol)
- Catalytic amount of acetic acid (AcOH)
- Ethanol (as solvent, if necessary)

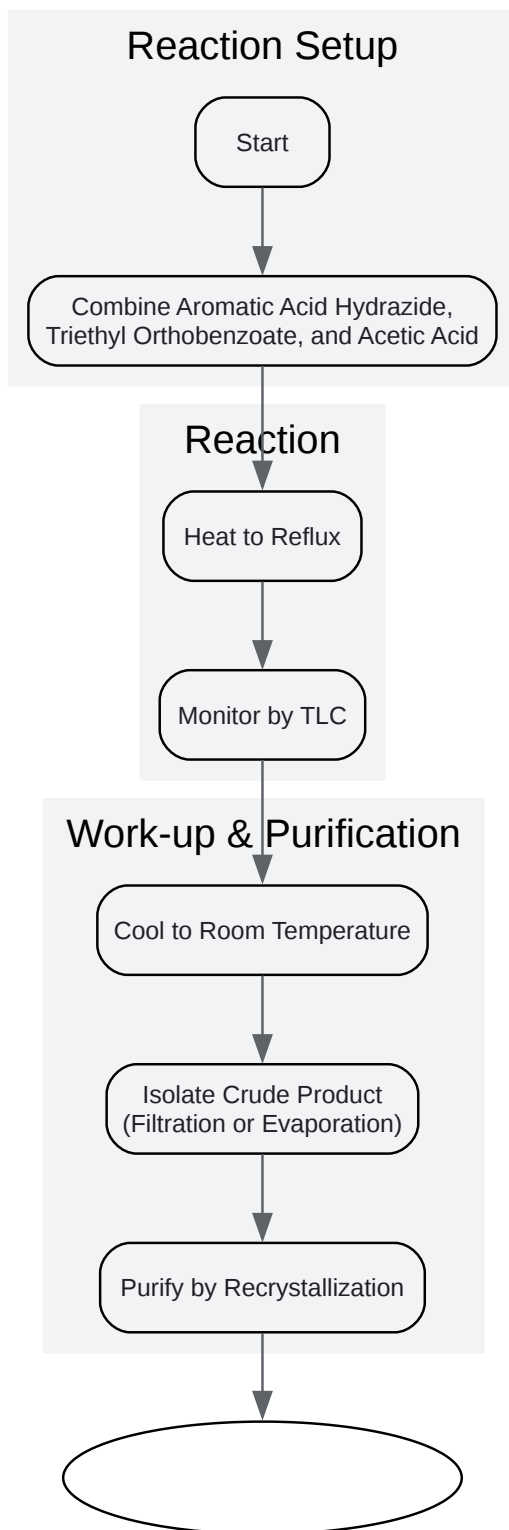
Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic acid hydrazide in a minimal amount of ethanol. If the hydrazide is soluble in **Triethyl orthobenzoate**, ethanol can be omitted.
- Add **Triethyl orthobenzoate** to the solution.
- Add a catalytic amount of acetic acid to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-phenyl-5-substituted-1,3,4-oxadiazole.

Visualizations

Experimental Workflow: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

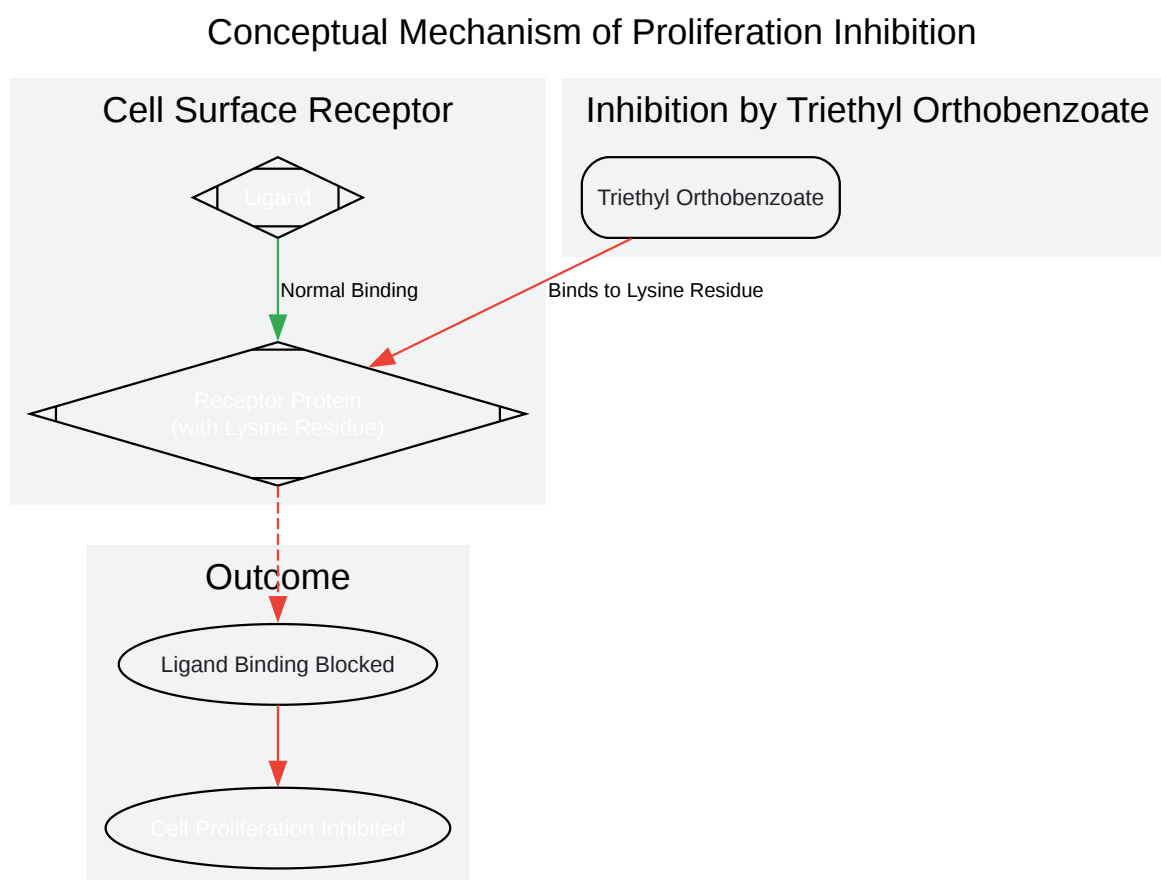
Experimental Workflow for 1,3,4-Oxadiazole Synthesis



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Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.

Proposed Mechanism of Cell Proliferation Inhibition



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